molecular formula C11H20Cl2N4 B12273004 N,5-dimethyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride

N,5-dimethyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride

Cat. No.: B12273004
M. Wt: 279.21 g/mol
InChI Key: DQNCXDBITWJWDK-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The compound is characterized by its unique structure, which includes a piperidine ring fused with a pyrimidine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of N,5-dimethyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like toluene under reflux conditions for several hours, followed by purification steps to obtain the desired product .

Industrial production methods often involve the use of advanced catalytic systems to enhance the yield and purity of the compound. For instance, magnesium oxide nanoparticles have been employed as catalysts in the synthesis of similar pyrimidine derivatives, demonstrating improved reaction efficiency and selectivity .

Chemical Reactions Analysis

N,5-dimethyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine rings are substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

These reactions are typically conducted under controlled conditions to ensure the formation of the desired products with high selectivity and yield .

Scientific Research Applications

N,5-dimethyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an important intermediate in the synthesis of various heterocyclic compounds, which are used in the development of new materials and catalysts.

    Biology: The compound is used in the study of biological processes and pathways, particularly in the investigation of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including the development of drugs for the treatment of cancer, bacterial infections, and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of receptor tyrosine kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

N,5-dimethyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H20Cl2N4

Molecular Weight

279.21 g/mol

IUPAC Name

N,5-dimethyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C11H18N4.2ClH/c1-9-6-13-11(14-7-9)15(2)10-4-3-5-12-8-10;;/h6-7,10,12H,3-5,8H2,1-2H3;2*1H

InChI Key

DQNCXDBITWJWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCNC2.Cl.Cl

Origin of Product

United States

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